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Introduction
Cyanine3 (Cy3) hydrazide is a versatile, carbonyl-reactive fluorescent dye that serves as a

powerful tool in flow cytometry for the analysis of cell surface glycoproteins. Its bright orange

fluorescence, with an excitation maximum around 555 nm and an emission maximum around

570 nm, makes it compatible with standard flow cytometry laser lines (e.g., 532 nm or 561 nm)

and filter sets typically used for TRITC or PE. The hydrazide functional group allows for the

covalent labeling of aldehyde or ketone groups, which can be selectively introduced into the

carbohydrate moieties of glycoproteins through mild periodate oxidation.

This application note provides detailed protocols for the use of Cyanine3 hydrazide in two key

flow cytometry applications: the general quantification of cell surface glycosylation and the

analysis of glycosylation changes associated with apoptosis.

Application 1: Quantification of Total Cell Surface
Glycosylation
Changes in the cell surface glycome are associated with various physiological and pathological

states, including cell differentiation, activation, and malignancy. Cyanine3 hydrazide can be

used to quantify the overall level of cell surface glycoproteins, providing a global view of the

cellular glycosylation status.
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Data Presentation
The following table presents illustrative data from a flow cytometry experiment designed to

quantify and compare the total cell surface glycosylation of two different cell lines.

Cell Line
Mean Fluorescence
Intensity (MFI) of Cyanine3

Percentage of Cyanine3
Positive Cells (%)

Control Cell Line (e.g., Jurkat) 1500 ± 120 98.5 ± 1.2

Cancer Cell Line (e.g., HeLa) 4500 ± 350 99.2 ± 0.8

Negative Control (No

Periodate)
50 ± 15 < 1

Data are represented as mean ± standard deviation from three independent experiments.

Experimental Protocol
Materials:

Cyanine3 hydrazide

Cells of interest (e.g., Jurkat, HeLa)

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

Sodium meta-periodate (NaIO4)

Anhydrous Dimethyl Sulfoxide (DMSO)

Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)

Flow cytometry tubes

Flow cytometer with appropriate laser and filters for Cy3 detection

Protocol:
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Cell Preparation:

Harvest cells and wash twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

Resuspend the cell pellet in PBS to a concentration of 1 x 10^6 cells/mL.

Periodate Oxidation:

Prepare a fresh 2 mM solution of sodium meta-periodate in ice-cold PBS.

To 1 mL of the cell suspension, add 1 mL of the 2 mM sodium meta-periodate solution

(final concentration 1 mM).

Incubate on ice for 15 minutes in the dark. This step oxidizes vicinal diols in sialic acids

and other sugars to create aldehyde groups.

Negative Control: For a negative control, incubate cells in PBS without sodium meta-

periodate.

Quench the reaction by adding 200 µL of 100 mM glycerol or by washing the cells twice

with 5 mL of ice-cold PBS.

Cyanine3 Hydrazide Staining:

Prepare a 1 mM stock solution of Cyanine3 hydrazide in anhydrous DMSO.

Dilute the Cyanine3 hydrazide stock solution in PBS to a final working concentration of 10

µM.

Resuspend the oxidized cell pellet in 100 µL of the Cyanine3 hydrazide working solution.

Incubate for 30-60 minutes at room temperature in the dark.

Wash the cells twice with 2 mL of PBS containing 1% BSA to remove unbound dye.

Flow Cytometry Analysis:

Resuspend the final cell pellet in 500 µL of PBS with 1% BSA.
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Analyze the samples on a flow cytometer. Excite with a 532 nm or 561 nm laser and

collect emission using a filter appropriate for Cy3 (e.g., 585/42 nm bandpass filter).

Use the unstained and "no periodate" control samples to set the appropriate gates and

voltages.

Record the Mean Fluorescence Intensity (MFI) and the percentage of Cyanine3 positive

cells.
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Workflow for Quantifying Cell Surface Glycosylation
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Caption: Experimental workflow for quantifying total cell surface glycosylation using Cyanine3

hydrazide.

Application 2: Analysis of Glycosylation Changes
During Apoptosis
Apoptosis, or programmed cell death, is accompanied by significant alterations in cell surface

glycosylation.[1] These changes, such as the loss of sialic acid residues, are believed to be

"eat-me" signals for phagocytic cells.[1] Cyanine3 hydrazide can be used in a multi-parameter

flow cytometry assay to correlate changes in glycosylation with the stages of apoptosis,

typically identified using Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.

Data Presentation
The following table presents illustrative data from a flow cytometry experiment analyzing

apoptosis-induced changes in cell surface glycosylation in a lymphocyte cell line treated with

an apoptosis-inducing agent.

Cell Population (Gated by
Annexin V/PI)

Percentage of Total Cells
(%)

Mean Fluorescence
Intensity (MFI) of Cyanine3

Viable (Annexin V- / PI-) 85.3 ± 4.2 3200 ± 250

Early Apoptotic (Annexin V+ /

PI-)
10.1 ± 2.5 1800 ± 190

Late Apoptotic/Necrotic

(Annexin V+ / PI+)
4.6 ± 1.8 950 ± 110

Data are represented as mean ± standard deviation from three independent experiments.

Experimental Protocol
Materials:

Cyanine3 hydrazide
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Annexin V conjugated to a fluorophore with minimal spectral overlap with Cy3 (e.g., FITC or

APC)

Propidium Iodide (PI) or 7-AAD

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

10X Annexin V Binding Buffer

All other materials listed in the previous protocol

Protocol:

Induction of Apoptosis:

Culture cells to the desired density.

Treat cells with an appropriate concentration of an apoptosis-inducing agent for a

predetermined time. Include an untreated control.

Cell Preparation and Oxidation:

Harvest both adherent and suspension cells.

Wash cells twice with ice-cold PBS.

Perform periodate oxidation as described in steps 2.1-2.4 of the previous protocol.

Cyanine3 Hydrazide Staining:

Perform Cyanine3 hydrazide staining as described in steps 3.1-3.4 of the previous

protocol.

Annexin V and PI Staining:

Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

Wash the Cyanine3-labeled cells once with 1X Annexin V Binding Buffer.
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Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

Add 5 µL of the fluorophore-conjugated Annexin V.

Incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Annexin V Binding Buffer.

Just before analysis, add 5 µL of PI solution (or 7-AAD).

Flow Cytometry Analysis:

Analyze the samples immediately on a flow cytometer with the appropriate laser and filter

configuration for Cy3, the Annexin V fluorophore, and PI/7-AAD.

Use single-stained controls for compensation.

Gate on viable, early apoptotic, and late apoptotic/necrotic populations based on Annexin

V and PI/7-AAD staining.

Determine the Cyanine3 MFI for each gated population.
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Apoptosis-Induced Glycosylation Changes

Apoptosis Induction

Glycosylation Changes

Phagocytic Recognition

Apoptosis Inducer
(e.g., Staurosporine)

Cellular Stress

Caspase Activation

Sialyltransferase
Modulation Sialidase Activation

Loss of Sialic Acid

Exposure of 'Eat-Me' Signals

Phagocyte Recognition

Click to download full resolution via product page

Caption: Signaling pathway of apoptosis-associated changes in cell surface glycans.
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Multiparameter Flow Cytometry Workflow
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Caption: Workflow for analyzing glycosylation changes in apoptotic cells by flow cytometry.
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Conclusion
Cyanine3 hydrazide is a valuable reagent for the flow cytometric analysis of cell surface

glycosylation. The protocols provided herein offer a framework for both the general

quantification of glycoproteins and the detailed investigation of glycosylation changes during

apoptosis. These methods can be adapted for various cell types and experimental systems,

providing researchers and drug development professionals with a robust tool to explore the role

of glycans in cellular health and disease.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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